3,4-dimethoxy-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide -

3,4-dimethoxy-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide

Catalog Number: EVT-4633640
CAS Number:
Molecular Formula: C21H27N3O3
Molecular Weight: 369.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While the provided papers do not offer a specific synthesis route for 3,4-dimethoxy-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide, they offer insights into similar benzamide derivatives. Paper [ []] describes the synthesis of N-benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivatives as potential anti-Alzheimer's agents. This synthesis involves the replacement of the 5,6-dimethoxy-1-indanone moiety of donepezil with N-benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) and substitutions at the spacer linkage. Paper [ []] outlines a general synthesis for substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides and -salicylamides, involving the coupling of substituted benzoyl chlorides with corresponding amines.

Molecular Structure Analysis

The molecular structure of 3,4-dimethoxy-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide can be deduced from its name and chemical structure analysis of similar compounds. It features a benzamide core with two methoxy groups at the 3 and 4 positions, an amide bond connecting it to a benzyl group, and a 4-methyl-1-piperazinyl substituent on the benzyl ring. Paper [ []] provides X-ray crystallographic data for a related compound, confirming the R stereochemistry and showcasing the folded conformation where the 4-fluorobenzyl group folds over the salicylamide moiety.

Mechanism of Action

3,4-Dimethoxy-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide acts as a dopamine D3 receptor antagonist, blocking the receptor from being activated by dopamine [ []]. The precise molecular mechanism of this interaction remains to be fully elucidated, but it likely involves competitive binding to the dopamine binding site on the D3 receptor. This antagonistic activity has been shown to modulate dopamine release in the frontal cortex and influence the electrical activity of dopaminergic neurons in the ventrotegmental area [ []].

Applications
  • Investigating dopamine D3 receptor function: By selectively blocking D3 receptors, the compound can be used to study the specific contributions of these receptors to dopamine signaling in different brain regions and their role in behaviors associated with reward, motivation, and cognition. [ []].
  • Exploring the therapeutic potential of D3 receptor antagonism: The compound serves as a tool to investigate the potential of D3 receptor antagonists in treating neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and drug addiction [ []].
  • Developing novel D3 receptor ligands: The compound can be used as a starting point for the development of new and improved D3 receptor antagonists with higher potency, selectivity, and better pharmacokinetic properties [ []].

N-[(1-Benzyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide

Compound Description: N-[(1-Benzyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide is a potent dopamine D-2 receptor antagonist [ [] ]. Studies have shown that its affinity for dopamine D-2 receptors is confined to the R enantiomer. This compound demonstrated high potency in inhibiting [3H]spiperone binding to rat striatal dopamine D-2 receptors in vitro with an IC50 value of approximately 1 nM.

6,7-Dimethoxy-1-(3,4-dimethoxybenzyl)-4-([4-(2-methoxyphenyl)-1-piperazinyl]methyl)isoquinoline (Ro 22-4839)

Compound Description: Ro 22-4839 is a cerebral circulation improver known for its vasospasmolytic properties [ [] ]. This compound exhibits strong calmodulin antagonistic action, inhibiting the superprecipitation of chicken gizzard smooth muscle actomyosin with an IC50 of 2.0 μmol/l. It also demonstrates preventive effects on erythrocyte deformability decrease induced by hyperosmolarity or intracellular Ca2+ accumulation.

Relevance: While Ro 22-4839 possesses a different heterocyclic core (isoquinoline) compared to 3,4-dimethoxy-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide, it shares a common structural motif: a dimethoxybenzyl group linked to a piperazinylmethyl substituent. []

4-(((4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6-(((4-methylpiperazin-1-yl)methyl)amino)-1,3,5-triazin-2-yl)amino)methyl)-N-ethyl-N-(m-tolyl)benzamide

Compound Description: This compound is a potent and selective inhibitor of ADAMTS-4, a metalloprotease associated with osteoarthritis [ [] ]. It exhibits an IC50 of 10 nM against ADAMTS-4, demonstrating greater than 1000-fold selectivity over ADAMT-5, MMP-13, TACE, and ADAMTS-13. Notably, these inhibitors lack obvious zinc ligand functionality.

(2-Methoxy-(11)C)-N-(4-(3,4-dihydro-6,7-dimethoxy-isoquinolin-2(1H)-yl)butyl)-5-methylbenzamide ([(11)C]2)

Compound Description: [(11)C]2 is a carbon-11 labeled sigma2 receptor ligand developed for imaging breast cancer using positron emission tomography (PET) [ [] ]. In vivo studies in mice bearing EMT-6 breast tumors revealed high tumor uptake and favorable tumor/background ratios, suggesting its potential as a radiotracer.

N-(3-Amino-4-methylphenyl)-4-((4-methyl-1-piperazinyl)methyl)benzamide

Compound Description: This compound serves as a crucial intermediate in the synthesis of imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia [ [],[20] ].

Properties

Product Name

3,4-dimethoxy-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide

IUPAC Name

3,4-dimethoxy-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide

Molecular Formula

C21H27N3O3

Molecular Weight

369.5 g/mol

InChI

InChI=1S/C21H27N3O3/c1-23-10-12-24(13-11-23)18-7-4-16(5-8-18)15-22-21(25)17-6-9-19(26-2)20(14-17)27-3/h4-9,14H,10-13,15H2,1-3H3,(H,22,25)

InChI Key

FBOFDQXKIPEXDO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3=CC(=C(C=C3)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.